An In-depth Technical Guide to 3,4-Methylenedioxycinnamic Acid: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 3,4-Methylenedioxycinnamic Acid: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-Methylenedioxycinnamic acid, a versatile organic compound with significant potential in pharmaceutical and cosmetic applications. The document delves into its chemical structure, physicochemical properties, and synthesis, with a detailed protocol for its preparation via the Knoevenagel-Doebner condensation. Furthermore, it explores the compound's mechanism of action as an enzyme inhibitor and its demonstrated biological activities, including anti-inflammatory and antioxidant effects. This guide is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields, offering both foundational knowledge and practical insights.
Introduction
3,4-Methylenedioxycinnamic acid, also known as piperonylacrylic acid, is an aromatic organic compound that has garnered considerable interest in various scientific and industrial sectors.[1] Its unique molecular architecture, featuring a methylenedioxy group, imparts enhanced reactivity and makes it a valuable intermediate in organic synthesis.[1] This compound serves as a crucial building block in the synthesis of a range of bioactive molecules and is explored for its potential therapeutic applications.[2] Notably, it is investigated for its anti-inflammatory, analgesic, and antioxidant properties, positioning it as a candidate for novel drug formulations.[1] In the cosmetic industry, its antioxidant and UV-filtering capabilities are leveraged in skincare products to protect against environmental damage and skin aging.[1] This guide aims to provide a detailed technical examination of 3,4-Methylenedioxycinnamic acid, from its fundamental chemical properties to its synthesis and biological significance.
Chemical Structure and Physicochemical Properties
The chemical structure of 3,4-Methylenedioxycinnamic acid consists of a cinnamic acid backbone with a methylenedioxy group attached to the 3 and 4 positions of the phenyl ring.[3] The IUPAC name for this compound is (2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid.[4] The presence of the methylenedioxy bridge and the conjugated system of the acrylic acid moiety are key determinants of its chemical reactivity and biological activity.
Table 1: Physicochemical Properties of 3,4-Methylenedioxycinnamic Acid
| Property | Value | Source(s) |
| CAS Number | 2373-80-0 | [1] |
| Molecular Formula | C₁₀H₈O₄ | [1][4] |
| Molecular Weight | 192.17 g/mol | [1][4] |
| Appearance | White to light yellow crystalline powder | [1][5] |
| Melting Point | 242-244 °C (decomposes) | [5][6][7] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO). | [3][8] |
| Purity | Typically ≥98% (by HPLC) | [1] |
| Synonyms | 3-(1,3-Benzodioxol-5-yl)acrylic acid, 3-Piperonylacrylic acid | [1] |
Synthesis of 3,4-Methylenedioxycinnamic Acid
The most common and efficient method for the synthesis of 3,4-Methylenedioxycinnamic acid is the Knoevenagel condensation, specifically the Doebner modification.[8] This reaction involves the condensation of an aldehyde (piperonal) with a compound containing an active methylene group (malonic acid) in the presence of a basic catalyst, followed by decarboxylation.[8]
Caption: Knoevenagel-Doebner synthesis of 3,4-Methylenedioxycinnamic acid.
Detailed Experimental Protocol: Knoevenagel-Doebner Synthesis
This protocol is a self-validating system designed for high yield and purity. The causality behind each experimental choice is explained to ensure reproducibility and understanding.
Materials:
-
Piperonal (3,4-Methylenedioxybenzaldehyde)
-
Malonic acid
-
Pyridine (solvent and basic catalyst)
-
Piperidine (catalyst)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol (for recrystallization)
-
Distilled water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
-
pH paper or meter
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperonal (1 equivalent) and malonic acid (1.5-2 equivalents) in pyridine. The use of excess malonic acid ensures the complete consumption of the aldehyde, driving the reaction to completion. Pyridine serves as both the solvent and a weak base to facilitate the initial condensation.
-
Catalyst Addition: Add a catalytic amount of piperidine (a few drops) to the reaction mixture. Piperidine is a stronger base than pyridine and is highly effective in catalyzing the Knoevenagel condensation.
-
Reflux: Heat the mixture to reflux with constant stirring for 2-3 hours. The elevated temperature provides the necessary activation energy for the reaction and promotes the subsequent decarboxylation of the intermediate.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting aldehyde.
-
Precipitation: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step serves two purposes: to neutralize the basic pyridine and piperidine, and to precipitate the acidic product, 3,4-Methylenedioxycinnamic acid, which is insoluble in the acidic aqueous medium.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with cold distilled water to remove any remaining salts and acids.
-
Purification: Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain a pure, crystalline solid.[5] This step removes unreacted starting materials and by-products.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent. The final product should be a white to light yellow crystalline powder.
Spectroscopic Analysis and Structural Elucidation
The structure of 3,4-Methylenedioxycinnamic acid can be unequivocally confirmed through a combination of spectroscopic techniques.
Mass Spectrometry (MS)
The electron ionization mass spectrum of 3,4-Methylenedioxycinnamic acid shows a molecular ion peak (M⁺) at m/z 192, corresponding to its molecular weight.[1] The fragmentation pattern is characteristic of cinnamic acid derivatives. Key fragments include the loss of a hydroxyl group (-OH, M-17) and a carboxyl group (-COOH, M-45).
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key absorptions include:
-
A broad peak in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.
-
A strong absorption around 1680-1700 cm⁻¹ due to the C=O stretching of the carboxylic acid.
-
A peak around 1625 cm⁻¹ attributed to the C=C stretching of the alkene.
-
Absorptions in the 1400-1600 cm⁻¹ region corresponding to aromatic C=C stretching.
-
A characteristic peak around 980 cm⁻¹ indicating the trans configuration of the double bond.
-
Absorptions around 1040 and 930 cm⁻¹ are characteristic of the C-O-C stretching of the methylenedioxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The expected signals are:
-
A singlet at ~6.0 ppm corresponding to the two protons of the methylenedioxy group (-O-CH₂-O-).
-
Two doublets in the vinyl region (~6.3 and ~7.6 ppm) for the two protons of the trans double bond, with a coupling constant (J) of approximately 16 Hz.
-
A set of signals in the aromatic region (~6.8-7.1 ppm) corresponding to the three protons on the phenyl ring.
-
A broad singlet at ~12.0 ppm for the acidic proton of the carboxylic acid group.
¹³C NMR: The carbon-13 NMR spectrum shows the following characteristic signals:
-
A signal at ~101 ppm for the carbon of the methylenedioxy group.
-
Signals in the range of 106-125 ppm for the carbons of the phenyl ring and the vinylic carbons.
-
A signal around 148-150 ppm for the aromatic carbons attached to the oxygen atoms.
-
A signal at ~168 ppm for the carbonyl carbon of the carboxylic acid.
Mechanism of Action and Biological Activities
3,4-Methylenedioxycinnamic acid exhibits several biological activities that are of interest to the pharmaceutical industry.
Inhibition of 4-Hydroxycinnamoyl-CoA Ligase (4CL)
One of the key mechanisms of action of 3,4-Methylenedioxycinnamic acid is its ability to inhibit the enzyme 4-hydroxycinnamoyl-CoA ligase (4CL).[5][9][10][11][12] This enzyme plays a crucial role in the phenylpropanoid pathway in plants, which is responsible for the biosynthesis of a wide variety of secondary metabolites, including lignin, flavonoids, and stilbenes. By inhibiting 4CL, 3,4-Methylenedioxycinnamic acid can modulate the production of these compounds. In the context of drug development, the inhibition of enzymes in metabolic pathways is a common strategy for therapeutic intervention.
Caption: Inhibition of 4-hydroxycinnamoyl-CoA ligase by 3,4-Methylenedioxycinnamic acid.
Anti-inflammatory and Antioxidant Properties
Numerous studies have highlighted the anti-inflammatory and antioxidant potential of cinnamic acid derivatives.[13] 3,4-Methylenedioxycinnamic acid is also studied for these properties, which are attributed to its ability to scavenge free radicals and modulate inflammatory pathways.[1] These properties make it a promising candidate for the development of drugs for inflammatory conditions and diseases associated with oxidative stress.[1]
Applications in Research and Development
The unique chemical structure and biological activities of 3,4-Methylenedioxycinnamic acid make it a valuable tool in several areas of research and development:
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel pharmaceutical compounds.[1][2][8] Its inherent anti-inflammatory and antioxidant properties are also being directly investigated for therapeutic potential.[1]
-
Cosmetic Formulations: Its antioxidant and UV-filtering properties are utilized in skincare products to protect against oxidative stress and sun damage.[1]
-
Material Science: The compound is being explored for its potential role in the development of biodegradable plastics.[1]
-
Natural Product Synthesis: It is a valuable precursor in the synthesis of various natural compounds, aiding in the study of plant-derived substances.[1]
Conclusion
3,4-Methylenedioxycinnamic acid is a multifaceted compound with a well-defined chemical structure and a range of interesting biological activities. Its synthesis is readily achievable through established organic chemistry methods, and its potential applications in the pharmaceutical and cosmetic industries are significant. This guide has provided a comprehensive overview of its key technical aspects, from its fundamental properties and synthesis to its mechanism of action and potential applications. As research continues to uncover the full extent of its capabilities, 3,4-Methylenedioxycinnamic acid is poised to remain a compound of interest for scientists and researchers in the years to come.
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